Dp44mT Dp44mT Dp44mT is an iron chelator with antiproliferative effects. It inhibits in vitro proliferation of SK-N-MC neuroepithelioma, SK-Mel-28 melanoma, and MCF-7 breast cancer cells (IC50s = 30, 60, and 60 nM, respectively) but not of normal MRC-5 fibroblasts (IC50 = >25 µM). Dp44mT increases mobilization of 59Fe from SK-N-MC cells and M109 mouse lung carcinoma cells when used at concentrations of 25 and 1 µM, respectively. It dose-dependently increases apoptosis in M109 cells in vitro. Dp44mT (2.5 µM) increases expression of the metastasis suppressor protein NDRG1 in the DU145 and PC3 human prostate cancer cell lines to a greater degree than normal prostate epithelial cells (PrECs), while also increasing expression of the tumor suppressor protein PTEN in both DU145 cells and normal PrECs. Dp44mT also enhances cytotoxicity in several multidrug resistant human cancer cell lines following transport to lysosomes by P-glycoprotein. Dp44mT (0.4 mg/kg) inhibits M109 tumor growth in mice, reducing tumor weight to 47% of control. It also reduces tumor size and weight in an oral squamous cell carcinoma mouse xenograft model when administered at a dose of 0.5 mg/kg.
Dp44mT is an iron chelator, possessing DNA-damaging activity mediated by top2a inhibition.
Brand Name: Vulcanchem
CAS No.: 152095-12-0
VCID: VC0526576
InChI: InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
SMILES: CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Molecular Formula: C14H15N5S
Molecular Weight: 285.37 g/mol

Dp44mT

CAS No.: 152095-12-0

VCID: VC0526576

Molecular Formula: C14H15N5S

Molecular Weight: 285.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dp44mT - 152095-12-0

Description

Dp44mT, chemically known as di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone, is a potent iron chelator that has been extensively studied for its selective anticancer properties. It belongs to the class of thiosemicarbazones, which are known for their ability to bind metals, particularly iron, and exert antiproliferative effects on cancer cells.

Mechanism of Action

Dp44mT exerts its anticancer effects through several mechanisms:

  • Iron Chelation: By binding to iron, Dp44mT disrupts iron-dependent cellular processes, which are crucial for cancer cell proliferation and survival.

  • DNA Damage: It induces DNA double-strand breaks, as evidenced by the formation of γ-H2AX foci, leading to cell cycle arrest and apoptosis in cancer cells .

  • Inhibition of Topoisomerase IIα: Dp44mT selectively inhibits topoisomerase IIα, an enzyme essential for DNA replication and cell division, further contributing to its anticancer activity .

  • Enhancement of Chemotherapy: When combined with chemotherapeutic agents like doxorubicin, Dp44mT enhances their cytotoxic effects, making it a potential adjunct in cancer therapy .

Anticancer Activity

Dp44mT has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), melanoma (SK-Mel-28), and neuroepithelioma (SK-N-MC) . Its ability to induce cell cycle arrest and inhibit clonogenic growth makes it an attractive candidate for cancer treatment.

Cell Line Sensitivity

Cell LineCancer TypeSensitivity to Dp44mT
MDA-MB-231Breast CancerHighly Sensitive
SK-Mel-28MelanomaSensitive
SK-N-MCNeuroepitheliomaSensitive

Research Findings

  • Selective Toxicity: Dp44mT exhibits selective toxicity towards cancer cells compared to healthy cells, making it a promising therapeutic agent .

  • Combination Therapy: The compound enhances the efficacy of doxorubicin, suggesting potential benefits in combination therapy regimens .

  • Mechanistic Insights: Dp44mT's ability to induce DNA damage and inhibit key enzymes involved in cell proliferation underscores its potential as an anticancer agent .

CAS No. 152095-12-0
Product Name Dp44mT
Molecular Formula C14H15N5S
Molecular Weight 285.37 g/mol
IUPAC Name 3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea
Standard InChI InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
Standard InChIKey XOBIGRNRXCAMJQ-UHFFFAOYSA-N
SMILES CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Canonical SMILES CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms di-2-pyridyl ketone-4,4-dimethyl-3-thiosemicarbazone
di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone
Dp44mt
HDp44mt
Reference 1: Al-Akra L, Bae DH, Sahni S, Huang MLH, Park KC, Lane DJR, Jansson PJ, Richardson DR. Tumor stressors induce two mechanisms of intracellular p-glycoprotein-mediated resistance that are overcome by lysosomal-targeted thiosemicarbazones. J Biol Chem. 2018 Jan 5. pii: jbc.M116.772699. doi: 10.1074/jbc.M116.772699. [Epub ahead of print] PubMed PMID: 29305422. 2: Kang YJ, Kuo CF, Majd S. Nanoparticle-based delivery of an anti-proliferative metal chelator to tumor cells. Conf Proc IEEE Eng Med Biol Soc. 2017 Jul;2017:309-312. doi: 10.1109/EMBC.2017.8036824. PubMed PMID: 29059872. 3: Moussa RS, Kovacevic Z, Bae DH, Lane DJR, Richardson DR. Transcriptional regulation of the cyclin-dependent kinase inhibitor, p21(CIP1/WAF1), by the chelator, Dp44mT. Biochim Biophys Acta. 2017 Oct 13. pii: S0304-4165(17)30330-6. doi: 10.1016/j.bbagen.2017.10.009. [Epub ahead of print] PubMed PMID: 29032246. 4: Abayaweera GS, Wang H, Shrestha TB, Yu J, Angle K, Thapa P, Malalasekera AP, Maurmann L, Troyer DL, Bossmann SH. Synergy of Iron Chelators and Therapeutic Peptide Sequences Delivered via a Magnetic Nanocarrier. J Funct Biomater. 2017 Jun 26;8(3). pii: E23. doi: 10.3390/jfb8030023. PubMed PMID: 28672849; PubMed Central PMCID: PMC5618274. 5: Nam SY, Han NR, Yoon KW, Kim HM, Jeong HJ. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), an anticancer agent, exerts an anti-inflammatory effect in activated human mast cells. Inflamm Res. 2017 Oct;66(10):871-879. doi: 10.1007/s00011-017-1067-x. Epub 2017 Jun 14. PubMed PMID: 28616734. 6: Li P, Zheng X, Shou K, Niu Y, Jian C, Zhao Y, Yi W, Hu X, Yu A. The iron chelator Dp44mT suppresses osteosarcoma's proliferation, invasion and migration: in vitro and in vivo. Am J Transl Res. 2016 Dec 15;8(12):5370-5385. eCollection 2016. PubMed PMID: 28078009; PubMed Central PMCID: PMC5209489. 7: Seebacher NA, Richardson DR, Jansson PJ. A mechanism for overcoming P-glycoprotein-mediated drug resistance: novel combination therapy that releases stored doxorubicin from lysosomes via lysosomal permeabilization using Dp44mT or DpC. Cell Death Dis. 2016 Dec 1;7(12):e2510. doi: 10.1038/cddis.2016.381. PubMed PMID: 27906178; PubMed Central PMCID: PMC5261000. 8: Xu Z, Liu Y, Zhou S, Fu Y, Li C. Response to the Letter to the Editor by D. Richardson: Analysis of the Interaction of Dp44mT with Human Serum Albumin and Calf Thymus DNA Using Molecular Docking and Spectroscopic Techniques. Int J Mol Sci. 2016 Nov 16;17(11). pii: E1917. PubMed PMID: 27854349; PubMed Central PMCID: PMC5133914. 9: Merlot AM, Sahni S, Lane DJ, Richardson V, Huang ML, Kalinowski DS, Richardson DR. Letter to the Editor: "Analysis of the Interaction of Dp44mT with Human Serum Albumin and Calf Thymus DNA Using Molecular Docking and Spectroscopic Techniques". Int J Mol Sci. 2016 Nov 16;17(11). pii: E1916. PubMed PMID: 27854347; PubMed Central PMCID: PMC5133913. 10: Xu Z, Liu Y, Zhou S, Fu Y, Li C. Correction: Zhongjie Xu, et al. Analysis of the Interaction of Dp44mT with Human Serum Albumin and Calf Thymus DNA using Molecular Docking and Spectroscopic Techniques. Int. J. Mol. Sci. 2016, 17, 1042. Int J Mol Sci. 2016 Nov 16;17(11). pii: E1915. PubMed PMID: 27854346; PubMed Central PMCID: PMC5133912. 11: Drummen GP, Christov CZ. Editorial: Analysis of the Interaction of Dp44mT with Human Serum Albumin and Calf Thymus DNA Using Molecular Docking and Spectroscopic Techniques. Int J Mol Sci. 2016 Nov 16;17(11). pii: E1914. PubMed PMID: 27854345; PubMed Central PMCID: PMC5133911. 12: Krishan S, Richardson DR, Sahni S. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells. Biochim Biophys Acta. 2016 Dec;1863(12):2916-2933. doi: 10.1016/j.bbamcr.2016.09.011. Epub 2016 Sep 15. PubMed PMID: 27639899. 13: Guo ZL, Richardson DR, Kalinowski DS, Kovacevic Z, Tan-Un KC, Chan GC. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. J Hematol Oncol. 2016 Sep 27;9(1):98. PubMed PMID: 27678372; PubMed Central PMCID: PMC5039880. 14: Akladios FN, Andrew SD, Parkinson CJ. Cytotoxic activity of expanded coordination bis-thiosemicarbazones and copper complexes thereof. J Biol Inorg Chem. 2016 Dec;21(8):931-944. Epub 2016 Sep 19. PubMed PMID: 27645502. 15: Lee JC, Chiang KC, Feng TH, Chen YJ, Chuang ST, Tsui KH, Chung LC, Juang HH. The Iron Chelator, Dp44mT, Effectively Inhibits Human Oral Squamous Cell Carcinoma Cell Growth in Vitro and in Vivo. Int J Mol Sci. 2016 Aug 31;17(9). pii: E1435. doi: 10.3390/ijms17091435. PubMed PMID: 27589737; PubMed Central PMCID: PMC5037714. 16: Stacy AE, Palanimuthu D, Bernhardt PV, Kalinowski DS, Jansson PJ, Richardson DR. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. J Med Chem. 2016 Sep 22;59(18):8601-20. doi: 10.1021/acs.jmedchem.6b01050. Epub 2016 Aug 30. PubMed PMID: 27524608. 17: Xu Z, Liu Y, Zhou S, Fu Y, Li C. Analysis of the Interaction of Dp44mT with Human Serum Albumin and Calf Thymus DNA Using Molecular Docking and Spectroscopic Techniques. Int J Mol Sci. 2016 Jun 30;17(7). pii: E1042. doi: 10.3390/ijms17071042. Erratum in: Int J Mol Sci. 2016 Nov 16;17 (11):. PubMed PMID: 27376275; PubMed Central PMCID: PMC4964418. 18: Gutierrez EM, Seebacher NA, Arzuman L, Kovacevic Z, Lane DJ, Richardson V, Merlot AM, Lok H, Kalinowski DS, Sahni S, Jansson PJ, Richardson DR. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT). Biochim Biophys Acta. 2016 Jul;1863(7 Pt A):1665-81. doi: 10.1016/j.bbamcr.2016.04.017. Epub 2016 Apr 19. PubMed PMID: 27102538. 19: Merlot AM, Shafie NH, Yu Y, Richardson V, Jansson PJ, Sahni S, Lane DJ, Kovacevic Z, Kalinowski DS, Richardson DR. Mechanism of the induction of endoplasmic reticulum stress by the anti-cancer agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT): Activation of PERK/eIF2α, IRE1α, ATF6 and calmodulin kinase. Biochem Pharmacol. 2016 Jun 1;109:27-47. doi: 10.1016/j.bcp.2016.04.001. Epub 2016 Apr 6. PubMed PMID: 27059255. 20: Kovacevic Z, Sahni S, Richardson DR. Copper that cancer with lysosomal love! Aging (Albany NY). 2016 Feb;8(2):210-1. PubMed PMID: 26928386; PubMed Central PMCID: PMC4789575.
PubChem Compound 10334137
Last Modified Aug 15 2023

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